molecular formula C18H23N3O4S2 B13953904 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13953904
M. Wt: 409.5 g/mol
InChI Key: OPGFRPDELKJLJY-UHFFFAOYSA-N
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Description

2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a nitro group, a benzothiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a nitrobenzene derivative under acidic conditions.

    Attachment of Piperidine Ring: The benzothiazole derivative is then reacted with piperidine in the presence of a suitable base to form the piperidine ring.

    Introduction of Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen peroxide.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

    Substitution: Nitrobenzothiazole derivatives.

Scientific Research Applications

2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

The presence of the tert-butyl ester group in 2-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H23N3O4S2

Molecular Weight

409.5 g/mol

IUPAC Name

tert-butyl 2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H23N3O4S2/c1-18(2,3)25-17(22)20-9-5-4-6-13(20)11-26-16-19-14-10-12(21(23)24)7-8-15(14)27-16/h7-8,10,13H,4-6,9,11H2,1-3H3

InChI Key

OPGFRPDELKJLJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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